molecular formula C15H17N5O2S B12169618 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide

Cat. No.: B12169618
M. Wt: 331.4 g/mol
InChI Key: RTEWUKNMOYLQDU-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 3 with a thiomorpholinyl group (a saturated sulfur-containing heterocycle) and at position 1 with an acetamide moiety linked to a pyridin-2-yl aromatic ring. The thiomorpholinyl group introduces sulfur-based electronic and steric effects, while the pyridin-2-yl substituent may enhance lipophilicity and influence target binding .

Properties

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

IUPAC Name

2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C15H17N5O2S/c21-14(17-12-3-1-2-6-16-12)11-20-15(22)5-4-13(18-20)19-7-9-23-10-8-19/h1-6H,7-11H2,(H,16,17,21)

InChI Key

RTEWUKNMOYLQDU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridazinone derivative with a thiomorpholine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; in the presence of a base and solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Acetamide Side Chain

The acetamide side chain is a critical determinant of bioactivity. Key analogues include:

Compound Name Acetamide Substituent Key Properties/Activities Reference
Target Compound Pyridin-2-yl Hypothesized CNS penetration due to pyridine’s lipophilicity; potential kinase inhibition
N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide 2-Fluorophenyl Enhanced metabolic stability via fluorine substitution; possible analgesic applications
2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide Thiazol-2-yl Increased polarity; antimicrobial activity suggested by thiazole’s pharmacophore
2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide 2-Phenylethyl Higher lipophilicity; potential for membrane permeability and receptor binding

Key Insight : The pyridin-2-yl group in the target compound may balance lipophilicity and hydrogen-bonding capacity, favoring interactions with kinase or protease active sites compared to bulkier (e.g., phenylethyl) or polar (e.g., thiazolyl) substituents .

Modifications to the Pyridazinone Core

Structural changes to the pyridazinone ring alter electronic properties and bioactivity:

Compound Name Core Modification Activity/Notes Reference
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide (8a) 3-Methyl, 5-benzyl Anti-inflammatory activity via COX-2 inhibition; lower solubility
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)acetamide (15) 4,5-Dichloro PRMT5-Substrate Adaptor Interaction inhibition; enhanced electrophilicity
Target Compound 3-Thiomorpholinyl Sulfur atom may improve metabolic stability and modulate redox-sensitive targets

Pharmacological and Physicochemical Comparisons

Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Reference
Target Compound ~360 2.1 <0.1 (PBS)
N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide 375.42 2.8 0.15 (DMSO)
2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide 337.42 1.5 0.3 (Water)

Key Insight : The target compound’s moderate LogP (~2.1) suggests balanced membrane permeability and aqueous solubility, making it a viable candidate for oral administration compared to more lipophilic (e.g., phenylethyl) or polar (e.g., thiazolyl) derivatives .

Biological Activity

The compound 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C14H17N5O2S2
  • Molecular Weight: 351.45 g/mol
  • CAS Number: 1310946-36-1

Research indicates that this compound may exhibit multiple biological activities through various mechanisms:

  • Kinase Inhibition: The compound has been studied for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The structure of the compound suggests it may interact with specific kinase targets, potentially inhibiting their activity and thereby affecting cell proliferation and survival .
  • Antimicrobial Activity: Preliminary studies have indicated that derivatives of pyridazinone compounds can demonstrate antimicrobial properties. The presence of the thiomorpholine group may enhance this activity by increasing membrane permeability or altering metabolic pathways in bacterial cells .
  • Cytotoxicity Against Cancer Cells: Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy. The mechanism may involve apoptosis induction or cell cycle arrest, although specific pathways remain to be elucidated for this particular compound .

Biological Activity Studies

Several studies have documented the biological activity of related compounds and provided insights into the potential effects of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Kinase InhibitionInhibition of specific kinases linked to cancer
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • Cancer Cell Line Studies: In vitro studies on various cancer cell lines demonstrated that similar pyridazinone compounds exhibited significant antiproliferative activity. The mechanism was attributed to the inhibition of key signaling pathways involved in cell growth and survival .
  • Antimicrobial Testing: A study evaluating the antimicrobial properties of thiomorpholine derivatives found that certain compounds displayed effective inhibition against common pathogens, suggesting that structural modifications can enhance activity against specific bacterial strains .

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